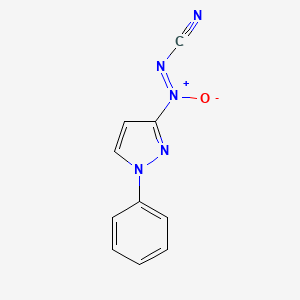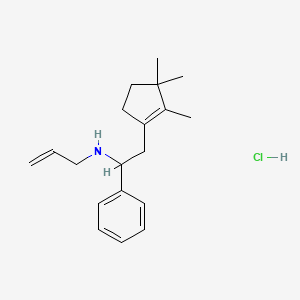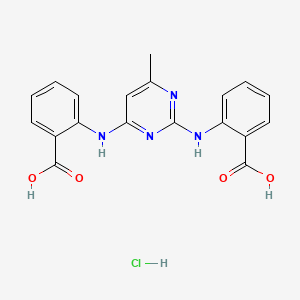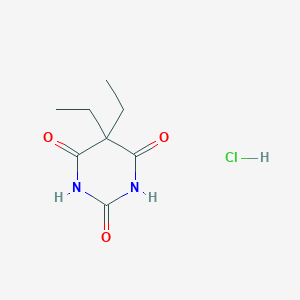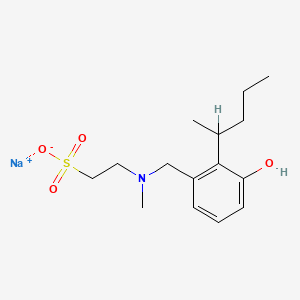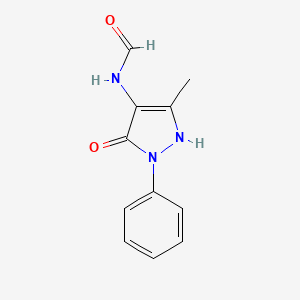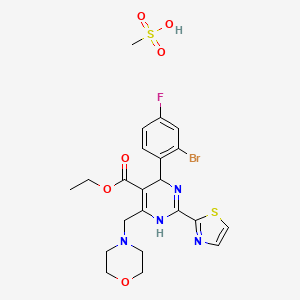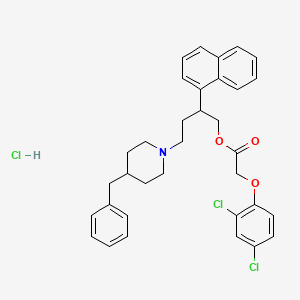
4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a benzylpiperidine moiety, a naphthyl group, and a dichlorophenoxyacetate ester, making it a unique and multifaceted molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride typically involves multiple steps:
Formation of Benzylpiperidine: The benzylpiperidine moiety can be synthesized through the reaction of piperidine with benzyl chloride under basic conditions.
Attachment of Naphthyl Group: The naphthyl group can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Esterification: The final step involves the esterification of the intermediate with 2,4-dichlorophenoxyacetic acid in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and naphthyl groups.
Reduction: Reduction reactions could target the ester or aromatic rings.
Substitution: The dichlorophenoxyacetate moiety may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst may be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound might be used as a probe to study biological pathways.
Drug Development: It could be investigated for potential therapeutic properties.
Medicine
Pharmacology: The compound may have potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry
Material Science: It could be used in the development of new materials with unique properties.
Agriculture: The compound might have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could inhibit enzymes involved in critical biological pathways.
Signal Transduction: The compound might affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl acetate
- 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl benzoate
- 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate
Uniqueness
The presence of the dichlorophenoxyacetate moiety distinguishes 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride from similar compounds. This unique structure may confer specific chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
119607-21-5 |
|---|---|
Molecular Formula |
C34H36Cl3NO3 |
Molecular Weight |
613.0 g/mol |
IUPAC Name |
[4-(4-benzylpiperidin-1-yl)-2-naphthalen-1-ylbutyl] 2-(2,4-dichlorophenoxy)acetate;hydrochloride |
InChI |
InChI=1S/C34H35Cl2NO3.ClH/c35-29-13-14-33(32(36)22-29)39-24-34(38)40-23-28(31-12-6-10-27-9-4-5-11-30(27)31)17-20-37-18-15-26(16-19-37)21-25-7-2-1-3-8-25;/h1-14,22,26,28H,15-21,23-24H2;1H |
InChI Key |
OERWPTBOGKXIDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCC(COC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC5=CC=CC=C54.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)
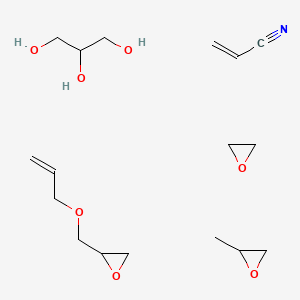
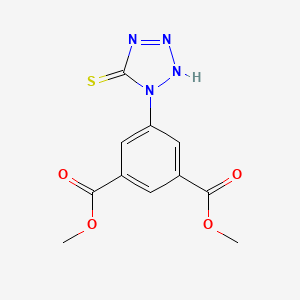
![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
